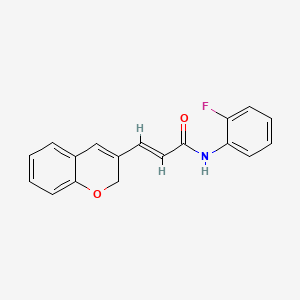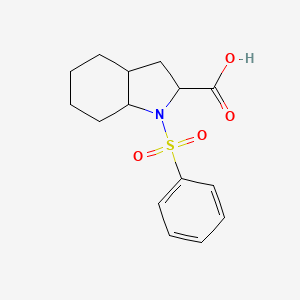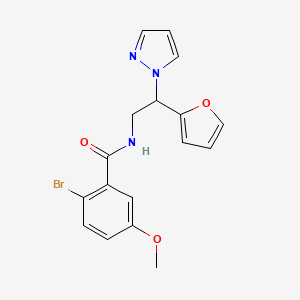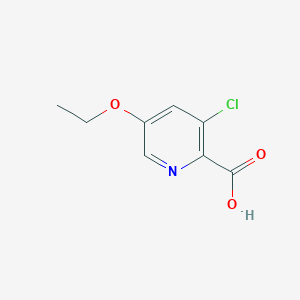![molecular formula C21H21N3O2 B3004990 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706025-88-8](/img/structure/B3004990.png)
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3-methylbenzoyl group
作用机制
Target of Action
Quinoxaline derivatives, a core structure in this compound, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
The exact mode of action of this compound is currently unknown. Quinoxaline derivatives have been reported to exhibit promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, potentially inhibiting their activity.
Biochemical Pathways
Given the reported activity of similar quinoxaline derivatives, it is possible that this compound may affect pathways related to the metabolism of carbohydrates, given its potential interaction with alpha-glucosidase and alpha-amylase .
Result of Action
Similar quinoxaline derivatives have been reported to exhibit significant antibacterial activity , suggesting that this compound may also have antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-(3-methylbenzoyl)piperidine can be prepared by reacting 3-methylbenzoyl chloride with piperidine under basic conditions.
Quinoxaline Core Synthesis: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the quinoxaline ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}quinoxaline
Uniqueness
2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the 3-methylbenzoyl group, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacological profiles and applications compared to its analogs.
属性
IUPAC Name |
(3-methylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)21(25)24-11-9-17(10-12-24)26-20-14-22-18-7-2-3-8-19(18)23-20/h2-8,13-14,17H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSDJARNCIZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide](/img/structure/B3004907.png)

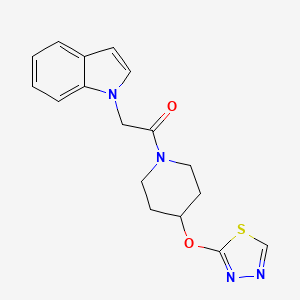
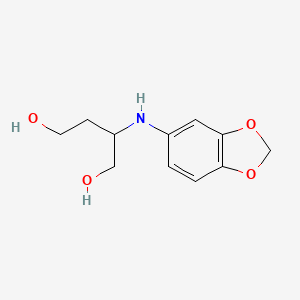
![2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B3004914.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/new.no-structure.jpg)
![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)
